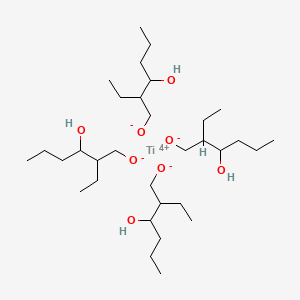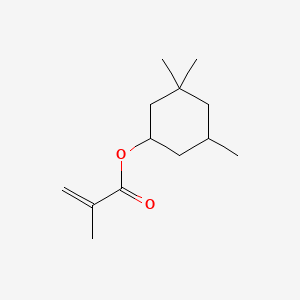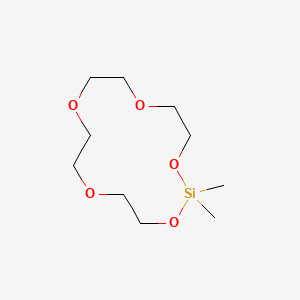
2,2',3,3',4,5,5',6-Octachlorobiphenyl
描述
2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl: is a polychlorinated biphenyl (PCB) congener, known for its high chlorine content. It is a synthetic organic compound with the molecular formula C12H2Cl8 and a molecular weight of 429.768 g/mol . This compound is one of the 209 PCB congeners, which were widely used in industrial applications due to their chemical stability and insulating properties .
准备方法
Synthetic Routes and Reaction Conditions: 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions . Another method involves the reaction of 2,3,5-trichloroaniline with pentachlorobenzene .
Industrial Production Methods: Industrial production of 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple stages of purification and quality control to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydroxide, ammonia; carried out in aqueous or alcoholic solutions at varying temperatures depending on the nucleophile.
Major Products:
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated or aminated biphenyls.
科学研究应用
2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl has several applications in scientific research:
作用机制
The mechanism of action of 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl involves its interaction with cellular receptors and enzymes. It is known to bind to the estrogen receptor , affecting gene expression and cellular proliferation . The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis . Additionally, it interferes with the endocrine system, disrupting hormone signaling pathways .
相似化合物的比较
- 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl
- 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl
- 2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl
Comparison: 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological activity. Compared to other octachlorobiphenyls, it has a higher degree of chlorination, resulting in greater chemical stability and resistance to degradation . This makes it more persistent in the environment and potentially more toxic to living organisms .
属性
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-4(7(15)5(14)2-3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHBSPRZHUOIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074204 | |
| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-17-2 | |
| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5,5',6-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881FKL14GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)




![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)

